2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

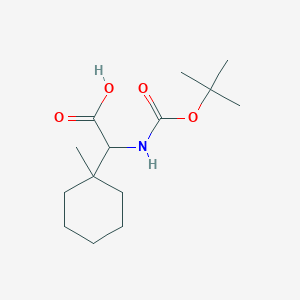

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amine functionality during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid typically involves the following steps:

Protection of the amine group: The starting material, 1-methylcyclohexylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Formation of the acetic acid derivative: The Boc-protected amine is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

化学反応の分析

Types of Reactions

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Substitution: Reaction with nucleophiles to form substituted derivatives.

Oxidation and Reduction: Potential oxidation of the cyclohexyl ring or reduction of any functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, deprotection would yield the free amine, while substitution reactions would yield various substituted derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Studied for its potential role in biological systems and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid would depend on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

2-(Tert-butoxycarbonylamino)-2-(cyclohexyl)acetic acid: Similar structure but without the methyl group on the cyclohexyl ring.

2-(Tert-butoxycarbonylamino)-2-(phenyl)acetic acid: Similar structure but with a phenyl group instead of a cyclohexyl ring.

2-(Tert-butoxycarbonylamino)-2-(ethyl)acetic acid: Similar structure but with an ethyl group instead of a cyclohexyl ring.

Uniqueness

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid is unique due to the presence of the 1-methylcyclohexyl group, which may impart specific steric and electronic properties that influence its reactivity and interactions in chemical and biological systems.

生物活性

2-(Tert-butoxycarbonylamino)-2-(1-methylcyclohexyl)acetic acid, also known by its CAS number 951789-86-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₄H₂₅NO₄

- Molecular Weight : 271.35 g/mol

- CAS Number : 951789-86-9

- PubChem CID : 57785383

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the cyclohexyl group contributes to its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds with similar structures may interact with key metabolic pathways, particularly those involving acetyl-CoA carboxylase (ACC). ACC plays a crucial role in fatty acid metabolism, and inhibition of this enzyme can lead to decreased fatty acid synthesis and increased fatty acid oxidation, which is beneficial in metabolic disorders such as obesity and diabetes .

Inhibition of Fatty Acid Synthesis

Studies have shown that small molecule inhibitors targeting ACC can effectively modulate lipid metabolism. For instance, related compounds have demonstrated the ability to lower hepatic malonyl-CoA levels, which is associated with reduced fatty acid synthesis . The inhibition of ACC by similar compounds has been linked to:

- Decreased triglyceride synthesis.

- Modulation of apolipoprotein secretion.

Case Studies

- In Vivo Studies : Research on small molecule inhibitors of ACC in obese Zucker rats indicated significant reductions in hepatic malonyl-CoA levels and overall lipid accumulation . The effective doses (ED50) for these inhibitors ranged from 4 mg/kg to 55 mg/kg, demonstrating their potency in vivo.

- Cell Line Studies : In HepG2 cells (a human liver cancer cell line), compounds structurally similar to this compound inhibited fatty acid and triglyceride synthesis with EC50 values ranging from 1.6 µM to 5.7 µM . This suggests that the compound may similarly affect lipid metabolism at the cellular level.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Mechanism of Action | EC50/ED50 Values |

|---|---|---|---|

| CP-610431 | N/A | ACC Inhibition | EC50: 1.6 µM (fatty acid synthesis) |

| CP-640186 | N/A | ACC Inhibition | ED50: 55 mg/kg (in vivo) |

| This compound | 951789-86-9 | Potential ACC Inhibition | TBD |

Safety and Handling

As indicated by safety data sheets, the compound poses certain hazards:

- Signal Word : Warning

- Hazard Statements : May cause skin and eye irritation.

- Precautionary Statements : Avoid breathing dust; wear protective gloves and eye protection.

特性

IUPAC Name |

2-(1-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14(4)8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAQGKKUVFMRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。